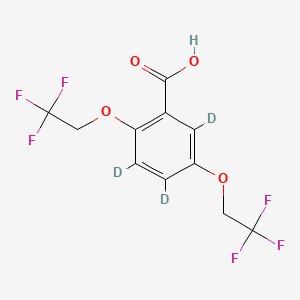

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3

Vue d'ensemble

Description

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a deuterated derivative of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid. This compound is characterized by the presence of trifluoroethoxy groups attached to a benzoic acid core. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific applications, particularly in spectroscopy and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The deuterated version can be synthesized by using deuterated reagents or by exchanging the hydrogen atoms with deuterium in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoic acid group to an alcohol or aldehyde.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy due to its deuterium content.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.

Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mécanisme D'action

The mechanism of action of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The deuterium atoms can influence the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in pharmacokinetic studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: The non-deuterated version of the compound.

2,5-Bis(2,2,2-trifluoroethoxy)phenylboronic Acid: A similar compound with a boronic acid group instead of a carboxylic acid group.

4-(2,2,2-Trifluoroethoxy)phenylacetic Acid: A related compound with a different substitution pattern on the aromatic ring.

Uniqueness

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and metabolic stability. The trifluoroethoxy groups also contribute to its unique chemical and physical properties, making it a valuable compound in various research fields.

Activité Biologique

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroethoxy groups, which may influence its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmacology and biochemistry.

- Molecular Formula : C₁₁H₈F₆O₄

- Molecular Weight : 318.17 g/mol

- CAS Number : 1330172-70-7

The biological activity of this compound is primarily linked to its effects on cellular pathways and molecular interactions. The compound has been studied for its potential roles in various biochemical processes:

- Cell Apoptosis : Research indicates that this compound may induce apoptosis in certain cell types, which is critical for cancer therapy applications. It appears to activate extrinsic apoptotic pathways and increase cytochrome c release, leading to programmed cell death .

- Insulin Signaling Pathway : The compound has been shown to affect insulin signaling pathways, potentially leading to insulin resistance and reduced insulin production in pancreatic beta-cells.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

-

Anti-Cancer Activity : In studies involving glioblastoma cell lines, compounds derived from this compound showed significant induction of apoptosis. The IC50 values for these compounds were reported as follows:

Compound IC50 (µM) % Cell Death 5b 10.14 51.58% 5d 8.14 50.12% 5m 10.48 53.65%

These values indicate the concentration required to achieve a 50% reduction in cell viability .

- Anti-Diabetic Effects : In genetically modified Drosophila models of diabetes, derivatives of this compound significantly lowered glucose levels, suggesting potential anti-diabetic properties .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Drosophila Model : In experiments using Drosophila melanogaster as a model organism for diabetes, compounds derived from this compound demonstrated notable reductions in glucose levels and improved metabolic profiles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving various cancer cell lines indicated that treatment with derivatives of this compound led to significant DNA damage and apoptosis in cancer cells. This suggests that it could be developed as an anti-cancer agent .

- Diabetes Management : Research on diabetic models has shown that the administration of this compound can improve glycemic control and reduce insulin resistance, making it a candidate for further investigation in diabetes therapies .

Propriétés

IUPAC Name |

2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGYLCZBZKRYQJ-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)O)OCC(F)(F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.